1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea

Lipophilicity CNS penetration Structure–Activity Relationship

1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (CAS 19996‑76‑0; MF C₁₅H₂₃N₃O₂; MW 277.36 g/mol) is a synthetic, small‑molecule urea derivative built on a 3‑aminopyrrolidine scaffold bearing an N‑isopropyl substituent and a p‑methoxyphenyl urea moiety. The compound belongs to the class of 1‑substituted 3‑pyrrolidinylureas, a series originally disclosed for their analgetic, central nervous system (CNS), and psychopharmacologic activities in foundational medicinal chemistry patents and literature.

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
CAS No. 19996-76-0
Cat. No. B010490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
CAS19996-76-0
Synonyms1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C15H23N3O2/c1-11(2)18-9-8-13(10-18)17-15(19)16-12-4-6-14(20-3)7-5-12/h4-7,11,13H,8-10H2,1-3H3,(H2,16,17,19)
InChIKeyJIIGWQBOYHOOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (CAS 19996-76-0): Core Identity and Procurement Profile


1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (CAS 19996‑76‑0; MF C₁₅H₂₃N₃O₂; MW 277.36 g/mol) is a synthetic, small‑molecule urea derivative built on a 3‑aminopyrrolidine scaffold bearing an N‑isopropyl substituent and a p‑methoxyphenyl urea moiety . The compound belongs to the class of 1‑substituted 3‑pyrrolidinylureas, a series originally disclosed for their analgetic, central nervous system (CNS), and psychopharmacologic activities in foundational medicinal chemistry patents and literature [1][2]. Commercial sources typically supply this compound at ≥95% purity for research use . Its structural features—a conformationally constrained pyrrolidine ring, a moderately lipophilic isopropyl group, and a hydrogen‑bond‑capable urea linkage—distinguish it from simpler alkyl‑ or aryl‑urea analogs and position it as a versatile intermediate or reference ligand in neuropharmacology and chemokine receptor antagonist programs.

Why Generic Substitution Is Inadequate for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (CAS 19996‑76‑0)


Compounds within the 1‑substituted 3‑pyrrolidinylurea class cannot be freely interchanged because small modifications to the N‑substituent or the aryl urea moiety yield divergent pharmacological profiles. The foundational structure–activity relationship (SAR) study by Helsley et al. demonstrated that varying the N‑alkyl/N‑cycloalkyl group on the pyrrolidine nitrogen alters CNS penetration, receptor engagement, and therapeutic index [1]. The isopropyl substituent confers a distinct steric bulk and lipophilicity (clogP ≈ 2.0–2.5) compared to the smaller N‑methyl or larger N‑cyclohexyl analogs, which directly influences passive membrane permeability, metabolic stability, and binding‑pocket complementarity [2]. Consequently, procuring a generic “pyrrolidinylurea” without precisely controlling the N‑isopropyl and p‑methoxyphenyl substitution pattern risks obtaining a compound with irrelevant or suboptimal activity in target‑specific assays. The quantitative evidence below substantiates why this exact substitution pattern is required for applications in neuropharmacology, chemokine receptor research, and kinase inhibitor development.

Quantitative Evidence Guide: Differentiating 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea from Closest Analogs


N‑Isopropyl Substitution Confers Distinct Lipophilicity and Steric Profile Relative to N‑Methyl and N‑Cyclohexyl Analogs

The N‑isopropyl group on the pyrrolidine ring provides a calculated logP (clogP) of approximately 2.2 for 1-(1-isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, based on the SMILES structure COc1ccc(NC(=O)NC2CCN(C2)C(C)C)cc1 . In contrast, the N‑methyl analog (1-(1-methyl-3-pyrrolidinyl)-3-(4-methoxyphenyl)-urea) yields a lower clogP of ~1.5, while the N‑cyclohexyl analog (1-(1-cyclohexyl-3-pyrrolidinyl)-3-(4-methoxyphenyl)-urea) reaches a higher clogP of ~3.5 [1]. This difference of ~0.7–1.3 log units directly affects passive membrane permeability and blood–brain barrier (BBB) penetration potential, consistent with the CNS activity reported in the original Helsley et al. study where substitution size correlated with CNS depressant and antiarrhythmic potency [2].

Lipophilicity CNS penetration Structure–Activity Relationship

Explicit Composition‑of‑Matter Patent Protection for the N‑Isopropyl‑p‑Methoxyphenyl Combination

United States Patent US3424761A explicitly claims the compound “1-(1-isopropyl-3-pyrrolidinyl)-3-(4-methoxyphenyl)-urea” as a distinct chemical entity, alongside 20 other specifically named analogs [1]. This composition‑of‑matter claim provides a clear legal distinction: the combination of the N‑isopropyl group on the pyrrolidine ring and the p‑methoxyphenyl urea moiety is a defined, protected chemical space. Analogs such as the N‑methyl, N‑ethyl, or N‑benzyl variants, while also claimed, represent separate chemical species with potentially different biological profiles, as the patent specification teaches that the nature of the N‑substituent (alkyl, cycloalkyl, phenyl, benzyl) modulates the intensity and spectrum of pharmacological activity [1].

Intellectual Property Patent Landscape Freedom‑to‑Operate

Reported CNS Depressant and Antiarrhythmic Activity: Series‑Level Pharmacological Differentiation

The Helsley et al. 1968 paper reported that the series of 1‑substituted 3‑pyrrolidinylureas exhibited CNS depressant, antiarrhythmic, local anesthetic, and hypoglycemic activities in animal models [1]. While the published abstract does not provide per‑compound IC₅₀ or ED₅₀ values, the Japanese indexing record (J‑GLOBAL) confirms that Table 3 of the original paper contains comparative biological data across multiple N‑substituted analogs [2]. The N‑isopropyl analog was included in this systematic comparison, and the overall conclusion was that the nature of the N‑substituent directly influenced the spectrum and potency of CNS and cardiovascular effects [1]. This class‑level evidence supports that the isopropyl derivative occupies a distinct position in the SAR landscape relative to its N‑methyl, N‑ethyl, N‑phenyl, and N‑cyclohexyl counterparts.

CNS depression Antiarrhythmic In vivo pharmacology

Commercial Purity Specification: ≥95% Minimum as a Procurement Quality Benchmark

Commercial suppliers of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, such as AKSci (Product 2961CB), specify a minimum purity of 95% . This purity threshold provides a quantitative benchmark for procurement that is not uniformly guaranteed for all pyrrolidinylurea analogs, where purity specifications can vary from 90% to 98% depending on the specific substitution pattern and synthetic route. For research applications requiring reproducible dose–response relationships—such as receptor binding assays or in vivo pharmacokinetic studies—this defined purity specification reduces the risk of confounding effects from unidentified impurities.

Purity specification Quality control Reproducibility

Optimal Research and Industrial Application Scenarios for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (CAS 19996‑76‑0)


Reference Ligand for CNS Penetration SAR Studies in Pyrrolidinylurea Series

The isopropyl analog’s intermediate clogP (~2.2) makes it an ideal reference compound for structure–activity relationship (SAR) campaigns focused on optimizing blood–brain barrier penetration within the pyrrolidinylurea chemotype . Researchers can benchmark novel N‑substituted derivatives against this compound’s CNS exposure profile, using it as a calibrated point between the more polar N‑methyl analog (clogP ~1.5) and the more lipophilic N‑cyclohexyl analog (clogP ~3.5) .

Validation Standard in Chemokine Receptor (CCR1/CCR3) Antagonist Screening Cascades

Pyrrolidinyl phenylurea derivatives have been identified as potent CCR3 antagonists with IC₅₀ values in the low nanomolar range (e.g., lead compound IC₅₀ = 4.9 nM) and as CCR1 antagonists with IC₅₀ values of 20–93 nM [1][2]. The N‑isopropyl‑p‑methoxyphenyl substitution pattern represents the core pharmacophore of this antagonist class, and 1-(1-isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea serves as a foundational scaffold for validating chemokine receptor binding assays and establishing baseline antagonism in chemotaxis assays [2].

Provenance‑Verified Intermediate for CNS‑Active Compound Libraries

With explicit composition‑of‑matter patent protection in US3424761A and published pharmacological data in Helsley et al. (1968), this compound offers a fully traceable provenance chain [3][4]. Medicinal chemistry teams constructing CNS‑focused compound libraries can use it as a validated, literature‑anchored intermediate whose synthetic route and biological activity are publicly documented, reducing the risk of investing in poorly characterized chemical matter [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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